molecular formula C20H28N4O3 B2988462 [4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester CAS No. 1212227-46-7

[4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester

Cat. No.: B2988462
CAS No.: 1212227-46-7
M. Wt: 372.469
InChI Key: UBBRDCGRQQNRQZ-HDJSIYSDSA-N
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Description

This compound, [4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester (CAS 1212227-46-7), is a high-purity chemical offered at 95% . With a molecular formula of C20H28N4O3 and a molecular weight of 372.47 g/mol, it is characterized as a benzoimidazole-carboxamide derivative featuring a tert-butyl carbamate (Boc) protecting group . This specific molecular architecture, combining a benzoimidazole heterocycle with a protected amine, suggests its primary utility as a key synthetic intermediate in advanced research. While specific biological data for this exact molecule is not available, its structure indicates potential for use in pharmaceutical development, particularly in the exploration of novel receptor modulators. Related scientific literature describes similar benzoimidazole-carboxylic acid amide derivatives as being investigated for their activity as modulators of the APJ receptor, a target of interest in cardiovascular research for conditions such as hypertension and heart failure . Researchers may employ this compound as a versatile building block in medicinal chemistry campaigns, leveraging the Boc-group for further synthetic manipulation and the benzimidazole moiety for potential target engagement. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[[4-(1H-benzimidazol-2-ylcarbamoyl)cyclohexyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-20(2,3)27-19(26)21-12-13-8-10-14(11-9-13)17(25)24-18-22-15-6-4-5-7-16(15)23-18/h4-7,13-14H,8-12H2,1-3H3,(H,21,26)(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBRDCGRQQNRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801118555
Record name 1,1-Dimethylethyl N-[[trans-4-[(1H-benzimidazol-2-ylamino)carbonyl]cyclohexyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212227-46-7
Record name 1,1-Dimethylethyl N-[[trans-4-[(1H-benzimidazol-2-ylamino)carbonyl]cyclohexyl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801118555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester is a member of a class of benzoimidazole derivatives that have garnered attention for their potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Benzoimidazole moiety : Known for its role in enzyme inhibition.
  • Carbamic acid ester : Enhances lipophilicity and membrane permeability.
  • Cyclohexylmethyl group : Potentially influences binding affinity to target proteins.

Research indicates that compounds like this compound exhibit dual inhibitory effects on:

  • β-secretase (BACE) : This enzyme is crucial in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides that aggregate in Alzheimer's disease.
  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the aggregation of amyloid-beta peptides and reduce cell death in astrocytes induced by these peptides. For example, one study reported a moderate protective effect against amyloid-induced toxicity, with reductions in pro-inflammatory cytokines such as TNF-α observed in treated cell cultures .

In Vivo Studies

In vivo evaluations using animal models have shown variable results regarding the compound's efficacy. While some studies suggest a potential for neuroprotection, others indicate limited bioavailability in the brain, which may hinder therapeutic outcomes .

Case Studies

StudyModelFindings
Study 1 In vitro astrocyte modelReduced TNF-α levels and cell death after treatment with the compound.
Study 2 Rat model with scopolamine-induced cognitive impairmentNo significant improvement compared to control treatments, attributed to low brain bioavailability.
Study 3 Breast cancer cell lines (MCF-7, SK-BR-3)The compound showed moderate inhibition of cell growth but less potency than established chemotherapeutics .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has a half-life of approximately 0.74 hours and exhibits good tissue distribution across organs such as the liver and kidneys, but limited penetration into the central nervous system (CNS) . This raises concerns about its effectiveness as a CNS-targeted therapeutic agent.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Analogs

Compound Name Key Structural Features Molecular Weight Notable Groups
Target Compound: [4-(1H-Benzoimidazol-2-ylcarbamoyl)cyclohexylmethyl]carbamic acid tert-butyl ester Benzoimidazole-2-ylcarbamoyl, cyclohexylmethyl, Boc group Not reported Aromatic heterocycle
{4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester (5f) Dihydrobenzodioxin, butyl chain, Boc group Not reported Oxygen-rich bicyclic
[(4-{10-[4-(2-Hydroxy-ethyl)-phenoxy]-decyloxy}-phenyl)-imino-methyl]-carbamic acid tert-butyl ester (AT4) Long decyloxy chain, hydroxyethyl-phenoxy, iminomethyl, Boc group Not reported Amphiphilic alkyl chain
[4-Hydroxy-4-(1-phenyl-ethylcarbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester Cyclohexyl-hydroxy, phenyl-ethylcarbamoyl, Boc group 362.5 Polar hydroxyl group
  • Target Compound vs. 5f: The benzoimidazole in the target compound provides a planar aromatic system, favoring interactions with hydrophobic enzyme pockets.
  • Target Compound vs. AT4: AT4’s long alkyl chain (decyloxy-phenoxy) enhances lipophilicity, making it suitable for self-assembled monolayers in biosensors. The target compound’s compact cyclohexylmethyl group may limit membrane permeability but improve solubility in organic solvents .
  • Target Compound vs. Hydroxy Cyclohexyl Analog () : The hydroxy group in the latter increases hydrophilicity, likely improving aqueous solubility compared to the target’s benzoimidazole .

Physical and Chemical Properties

  • 5f : Reported as a yellowish viscous oil, suggesting low crystallinity. The dihydrobenzodioxin group may reduce melting points compared to aromatic analogs .
  • Hydroxy Cyclohexyl Analog : Solid state inferred from molecular weight (362.5). The hydroxyl group enables hydrogen bonding, increasing thermal stability .
  • Target Compound : Physical state unreported, but benzoimidazole’s aromaticity may promote crystallization.

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